2-iodo-5-(trifluoromethyl)aniline

Physicochemical Property Medicinal Chemistry Chromatography

Ortho-iodinated, para-trifluoromethylated aniline (MW 287.02, LogP ~3.47) for Pd-catalyzed indole annulation. Iodine enables faster oxidative addition vs Br/Cl; 5-CF₃ directs regiochemistry. High bp (248.5°C) suits high-temp non-aqueous synthesis. Substituting with 4-iodo or halo analogs alters reactivity and purification—this exact scaffold ensures predictable ADME modulation. Research-grade; global shipping.

Molecular Formula C7H5F3IN
Molecular Weight 287.02 g/mol
CAS No. 105202-02-6
Cat. No. B011494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-5-(trifluoromethyl)aniline
CAS105202-02-6
Molecular FormulaC7H5F3IN
Molecular Weight287.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)I
InChIInChI=1S/C7H5F3IN/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,12H2
InChIKeyKJTQOUZTJKNWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-(trifluoromethyl)aniline (CAS 105202-02-6): A Halogenated Aniline Scaffold for Cross-Coupling and Indole Synthesis


2-Iodo-5-(trifluoromethyl)aniline (CAS 105202-02-6) is an ortho-iodinated, para-trifluoromethylated aromatic amine. As a heavy halogenated building block (MW 287.02, LogP ~3.47), its structure presents two distinct reactive handles for synthetic elaboration . The compound is commercially available at research and bulk scales, with typical purities exceeding 95% . Its primary established utility lies in its ability to undergo transition metal-catalyzed transformations, notably serving as a precursor to trifluoromethylated indoles via palladium-catalyzed annulation with alkynes .

Procurement Guidance: Why In-Class 2-Halogenated-5-(trifluoromethyl)aniline Analogs Are Not Interchangeable with CAS 105202-02-6


Substituting 2-iodo-5-(trifluoromethyl)aniline with its bromo-, chloro-, or regioisomeric analogs is not scientifically justifiable due to critical differences in reactivity, steric accessibility, and physicochemical properties. The iodine atom at the ortho-position to the aniline nitrogen provides markedly higher reactivity in palladium-catalyzed cross-couplings compared to bromine or chlorine [1], enabling reactions under milder conditions or with more challenging coupling partners. Furthermore, the specific 2,5-substitution pattern creates a unique steric and electronic environment that directs subsequent cyclization reactions, such as indole formation [2]. Even minor changes, such as shifting the iodine from the 2- to the 4-position (as in 4-iodo-3-(trifluoromethyl)aniline), fundamentally alter the molecule's properties, as evidenced by a ~19°C difference in boiling point, which reflects different intermolecular forces and can impact purification and handling .

Quantitative Evidence for the Selection of 2-Iodo-5-(trifluoromethyl)aniline (105202-02-6) over Closest Analogs


Higher Hydrophobicity (LogP) and Solubility Profile vs. Chloro Analog Drives Differential Purification and Biological Partitioning

The iodo substituent on 2-iodo-5-(trifluoromethyl)aniline confers a significantly higher partition coefficient (LogP) compared to its 2-chloro analog, indicating markedly different hydrophobicity that impacts both chromatographic purification and potential biological distribution . The target compound has a predicted LogP of 3.47, whereas the chloro analog has a reported LogP of 2.89 . This quantitative difference in lipophilicity (ΔLogP = 0.58) is a critical factor when selecting a building block intended to optimize physicochemical drug-like properties (e.g., permeability, metabolic stability) or when planning a synthetic route that requires specific elution times.

Physicochemical Property Medicinal Chemistry Chromatography

Markedly Higher Boiling Point vs. Fluoro Analog Impacts Distillation and Thermal Stability Assessments

A direct comparison of predicted boiling points reveals a substantial difference of approximately 76°C between the target iodo compound and its fluoro analog [1]. 2-Iodo-5-(trifluoromethyl)aniline has a predicted boiling point of 248.5°C, while 2-fluoro-5-(trifluoromethyl)aniline boils at 172.1°C [1]. This significant disparity is a direct consequence of the heavier iodine atom and the resulting stronger intermolecular London dispersion forces. This information is crucial for laboratories planning purification by distillation or evaluating the thermal stability of the compound under reaction conditions.

Physical Property Process Chemistry Thermal Analysis

Regioisomeric Boiling Point Difference (-19.7°C) vs. 4-Iodo-3-(trifluoromethyl)aniline Confirms Altered Intermolecular Interactions

Relocating the iodine atom from the 2- to the 4-position on the aniline ring, while maintaining the trifluoromethyl group, results in a quantifiable change in physical property . The target compound, 2-iodo-5-(trifluoromethyl)aniline, has a predicted boiling point of 248.5°C, whereas its regioisomer, 4-iodo-3-(trifluoromethyl)aniline, has a predicted boiling point of 268.2°C . This -19.7°C difference confirms that the substitution pattern significantly modulates the molecule's intermolecular forces, likely due to altered dipole moments and molecular packing .

Physical Organic Chemistry Structure-Property Relationship Purification

High-Confidence Application Scenarios for 2-Iodo-5-(trifluoromethyl)aniline (105202-02-6) Based on Differentiating Evidence


Synthesis of Trifluoromethylated Indole Libraries via Palladium-Catalyzed Annulation

This compound is an established, well-documented precursor for synthesizing indoles bearing a 5- or 6-trifluoromethyl group. It reacts with alkynes in a palladium-catalyzed coupling-annulation sequence to yield fluorinated indole derivatives . The ortho-iodine is essential for the initial oxidative addition step, and the 5-trifluoromethyl group directs the regiochemical outcome of the annulation. This makes the compound a primary choice for generating focused libraries of fluorinated heterocycles, which are privileged scaffolds in medicinal chemistry .

Engineering High-Lipophilicity Building Blocks for Drug Candidate Optimization

For medicinal chemistry programs aiming to increase the lipophilicity of a lead series to improve membrane permeability or target engagement, this compound offers a predictable and quantifiable advantage. As demonstrated in Section 3, its LogP of ~3.47 is significantly higher than its chloro analog (LogP 2.89) . Incorporating this iodo-aniline as a core scaffold can be a rational, data-driven strategy to modulate a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile, guided by a clear ΔLogP of 0.58 .

Research Applications Requiring High-Temperature Stability in Organic Media

In scenarios where a synthetic intermediate or reaction component must withstand elevated temperatures in non-aqueous environments, this compound's high boiling point (248.5°C) and thermal stability are key differentiators . Its ~76°C higher boiling point compared to the analogous fluoro compound [1] suggests its utility in reactions or workup procedures that are not compatible with more volatile alternatives. This property supports its use in the synthesis of high-performance materials, such as thermally stable polymers or specialized dyes.

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